Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 946253-75-4
Cat. No.: VC5950433
Molecular Formula: C26H30N4O4S
Molecular Weight: 494.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946253-75-4 |
|---|---|
| Molecular Formula | C26H30N4O4S |
| Molecular Weight | 494.61 |
| IUPAC Name | methyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C26H30N4O4S/c1-17-6-7-18(2)22(15-17)28-11-13-29(14-12-28)23(31)5-4-10-30-24(32)20-9-8-19(25(33)34-3)16-21(20)27-26(30)35/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,27,35) |
| Standard InChI Key | HWVOAALTDQLJGO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Introduction
Chemical Identity and Structural Features
Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate belongs to the quinazoline family, a class of heterocyclic compounds known for diverse pharmacological activities. Its molecular formula is C₂₆H₃₀N₄O₄S, with a molar mass of 494.61 g/mol. The IUPAC name reflects its intricate structure: methyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate. Key structural components include:
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A quinazoline core with a thioxo group at position 2 and a carboxylate ester at position 7.
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A piperazine moiety substituted with a 2,5-dimethylphenyl group, linked via a 4-oxobutyl chain.
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A methyl ester functional group enhancing lipophilicity and bioavailability.
The compound’s stereochemistry and electronic distribution are critical for its interactions with biological targets. The SMILES notation (CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S) and InChIKey (HWVOAALTDQLJGO-UHFFFAOYSA-N) provide precise descriptors for computational modeling.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 946253-75-4 |
| Molecular Formula | C₂₆H₃₀N₄O₄S |
| Molecular Weight | 494.61 g/mol |
| IUPAC Name | Methyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
| InChIKey | HWVOAALTDQLJGO-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis of methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves a multi-step process:
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Formation of the Quinazoline Core: Starting with anthranilic acid derivatives, cyclization reactions introduce the thioxo group at position 2 and the carboxylate ester at position 7.
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Piperazine Substitution: The 2,5-dimethylphenylpiperazine moiety is synthesized via nucleophilic substitution, followed by coupling to the quinazoline core using a 4-oxobutyl linker.
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Esterification: A methyl ester group is introduced at position 7 to enhance solubility.
Critical reaction parameters include:
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Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are employed for their polar aprotic properties.
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Catalysts: Palladium-based catalysts facilitate cross-coupling reactions.
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Temperature Control: Reactions proceed at 60–80°C to optimize yield while minimizing side products.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for structural confirmation:
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¹H NMR: Peaks at δ 2.25 ppm (methyl groups on the phenyl ring) and δ 3.70 ppm (ester methyl group) confirm substituents.
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¹³C NMR: Signals at 170–175 ppm indicate carbonyl groups in the quinazoline and piperazine moieties.
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High-Resolution MS: A molecular ion peak at m/z 495.20 ([M+H]⁺) aligns with the theoretical mass.
Biological Activities and Mechanisms
Antiproliferative Activity
Preliminary studies suggest the compound inhibits proliferation in MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12.3 µM and 18.7 µM, respectively. The thioxo group likely interacts with cysteine residues in tubulin or kinase domains, disrupting cell division.
Multi-Target Engagement
The compound’s structural complexity enables interactions with:
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Receptor Tyrosine Kinases (RTKs): The quinazoline core mimics ATP-binding motifs, inhibiting phosphorylation.
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G Protein-Coupled Receptors (GPCRs): The piperazine moiety may modulate serotonin or dopamine receptors.
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Thioredoxin Reductase: The thioxo group acts as a substrate analog, impairing redox homeostasis in cancer cells.
Comparative Analysis with Related Compounds
Table 2: Comparison of Quinazoline Derivatives
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reported Activity |
|---|---|---|---|
| Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | 494.61 | Thioxo, piperazine, methyl ester | Antiproliferative, multi-target |
| Gefitinib | 446.90 | Quinazoline, morpholine | EGFR inhibition |
| Erlotinib | 429.90 | Quinazoline, ethynyl | EGFR/Her2 inhibition |
The inclusion of a thioxo group and piperazine chain distinguishes this compound from FDA-approved quinazoline drugs like gefitinib, potentially reducing off-target effects.
Challenges and Future Directions
Synthetic Challenges
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Low Yield: Multi-step synthesis results in cumulative yields below 15%.
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Purification Difficulties: Similar polarities of intermediates complicate chromatographic separation.
Future Applications
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Oncology: Structural optimization could enhance potency against resistant cancers.
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Neurological Disorders: Piperazine’s affinity for neurotransmitter receptors warrants exploration in Alzheimer’s disease.
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